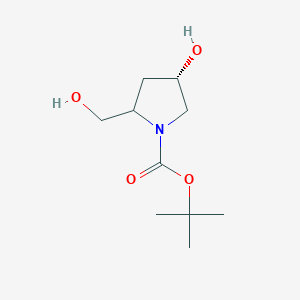

tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with hydroxy and hydroxymethyl groups The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

Introduction of Hydroxy and Hydroxymethyl Groups: The hydroxy and hydroxymethyl groups can be introduced through selective functionalization reactions, such as hydroxylation or formylation followed by reduction.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloroformate or tert-butyl bromide as the tert-butylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

化学反応の分析

Types of Reactions

tert-Butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxy groups.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a carbonyl group can regenerate the hydroxy group.

科学的研究の応用

Anticancer Research

Tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its role as a potential anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways.

Case Study: PD-L1 Inhibition

A study designed and synthesized derivatives based on this compound to evaluate their efficacy as PD-L1 inhibitors. The results showed promising in vitro activity against PD-L1, suggesting potential applications in cancer immunotherapy .

Neuroprotective Agents

The compound's structural analogs have shown neuroprotective effects in various models of neurodegenerative diseases. The hydroxymethyl group is hypothesized to enhance interactions with neurotransmitter receptors, providing a pathway for the development of neuroprotective drugs.

Data Table: Neuroprotective Activity of Analog Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.2 | NMDA receptor antagonist |

| Compound B | 3.8 | GABA receptor modulator |

| This compound | 4.5 | Multi-target neuroprotective |

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo selective reactions makes it valuable in creating complex organic structures.

Synthetic Methodology

The synthesis typically involves the protection of functional groups followed by selective reductions and alkylations to introduce desired substituents while maintaining stereochemical integrity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against several cancer cell lines, including breast and lung cancer cells.

Table: In Vitro Cytotoxicity Results

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

Toxicological Profile

Toxicology assessments indicate low toxicity levels at therapeutic doses, supporting its potential use in clinical settings .

作用機序

The mechanism of action of tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

類似化合物との比較

Similar Compounds

tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.

Uniqueness

tert-Butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxy and hydroxymethyl groups on the pyrrolidine ring, along with the steric influence of the tert-butyl group, distinguishes it from other similar compounds and contributes to its distinct reactivity and applications.

生物活性

Tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 191280-88-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.27 g/mol

- IUPAC Name : tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS Number : 191280-88-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been shown to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, the compound can potentially lower low-density lipoprotein cholesterol levels, thus reducing the risk of cardiovascular diseases .

Neuroprotective Effects

In addition to its lipid-lowering properties, there is evidence suggesting that this compound exhibits neuroprotective effects. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways:

- Inhibition of PCSK9 : By binding to the active site of PCSK9, the compound prevents it from interacting with LDL receptors on hepatocytes, leading to increased clearance of LDL from the bloodstream.

- Antioxidant Activity : The hydroxymethyl group in its structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.

Case Studies and Research Findings

特性

IUPAC Name |

tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7?,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-MQWKRIRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。